molecular formula C6H4ClN3O2S2 B12975894 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide

2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide

Cat. No.: B12975894
M. Wt: 249.7 g/mol
InChI Key: QEKHPJLBIWCHCV-UHFFFAOYSA-N
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Description

2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a chlorine atom at the 2-position and a sulfonamide group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process involves the use of bulk chemicals and standard laboratory equipment, ensuring high yields and purity without the need for chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorination: Phosphorus oxychloride (POCl3) is commonly used for chlorination.

    Substitution: Nucleophiles like amines or thiols are used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are employed

Major Products Formed

The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is unique due to the presence of both the chlorine atom and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H4ClN3O2S2

Molecular Weight

249.7 g/mol

IUPAC Name

2-chlorothieno[2,3-d]pyrimidine-6-sulfonamide

InChI

InChI=1S/C6H4ClN3O2S2/c7-6-9-2-3-1-4(14(8,11)12)13-5(3)10-6/h1-2H,(H2,8,11,12)

InChI Key

QEKHPJLBIWCHCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC(=NC=C21)Cl)S(=O)(=O)N

Origin of Product

United States

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